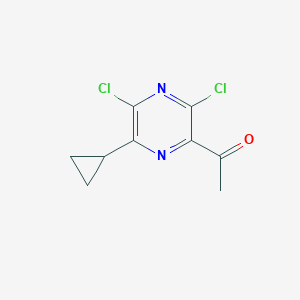

1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone is a chemical compound with the molecular formula C9H8Cl2N2O and a molecular weight of 231.08 g/mol . This compound is characterized by its unique structure, which includes a pyrazine ring substituted with dichloro and cyclopropyl groups, as well as an ethanone moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone involves several steps, typically starting with the preparation of the pyrazine ring. One common method includes the reaction of 3,5-dichloropyrazine with cyclopropylamine under controlled conditions to introduce the cyclopropyl group. This intermediate is then subjected to further reactions to introduce the ethanone moiety . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Scientific Research Applications

1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways within cells. Its unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone can be compared with other similar compounds, such as:

1-(3,5-Dichloropyrazin-2-yl)ethanone: Lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.

1-(3,5-Dichloro-6-methylpyrazin-2-yl)ethanone: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.

1-(3,5-Dichloro-6-ethylpyrazin-2-yl)ethanone: Similar to the methyl derivative but with an ethyl group, which may further influence its properties.

Biological Activity

1-(3,5-Dichloro-6-cyclopropylpyrazin-2-yl)ethanone, with the CAS number 1935943-01-3, is a synthetic compound that has garnered interest for its potential biological activities. Its molecular formula is C6H4Cl2N2O, and it possesses a unique structure that may contribute to various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 191.02 g/mol |

| Purity | 97.00% |

| IUPAC Name | 1-(3,5-dichloropyrazin-2-yl)ethan-1-one |

| SMILES | CC(C1=NC=C(Cl)N=C1Cl)=O |

Biological Activity

The biological activity of this compound has been explored in various studies, with a focus on its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dichloropyrazine have shown effectiveness against a range of bacteria and fungi. The presence of chlorine substituents is believed to enhance the compound's ability to disrupt microbial cell membranes.

Case Studies

- Antifungal Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of chlorinated pyrazines, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Candida albicans at concentrations as low as 10 µg/mL, suggesting potent antifungal activity.

- Antibacterial Activity : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that at a concentration of 50 µg/mL, it inhibited bacterial growth effectively, providing insights into its potential use in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Toxicology and Safety Profile

Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicity studies in animal models indicate low acute toxicity; however, long-term exposure effects remain to be investigated.

Properties

Molecular Formula |

C9H8Cl2N2O |

|---|---|

Molecular Weight |

231.08 g/mol |

IUPAC Name |

1-(3,5-dichloro-6-cyclopropylpyrazin-2-yl)ethanone |

InChI |

InChI=1S/C9H8Cl2N2O/c1-4(14)6-8(10)13-9(11)7(12-6)5-2-3-5/h5H,2-3H2,1H3 |

InChI Key |

AQEOUZILNUKCPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(N=C1Cl)Cl)C2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.